![molecular formula C15H21NO3S B2544187 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1448079-13-7](/img/structure/B2544187.png)
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
The compound "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" is a chemical that appears to be closely related to the compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers describe similar sulfonyl piperidine derivatives. These compounds are of interest due to their structural characteristics and potential applications in various fields, such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves the condensation of a piperidin-4-yl methanol derivative with a substituted sulfonyl chloride. In the first paper, diphenyl(piperidin-4-yl)methanol is condensed with p-toluenesulfonyl chloride using methylene dichloromethane as the solvent and triethylamine as the base . Similarly, the second paper describes the synthesis of a chloro-substituted derivative by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride under comparable conditions . These methods suggest that the synthesis of "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" would likely follow a similar pathway, with appropriate modifications to the starting materials to introduce the methylsulfonyl and m-tolyl groups.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of the synthesized compounds. Both papers report that the compounds crystallize in the monoclinic space group P2(1)/c with similar cell parameters, indicating that the overall crystal packing might be comparable . The piperidine rings in both compounds adopt a chair conformation, which is a common and stable conformation for six-membered nitrogen-containing rings. The geometry around the sulfur atom in these compounds is described as either tetrahedral or slightly distorted from a regular tetrahedron . This information suggests that "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" would also exhibit a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactivity of the synthesized compounds. However, the presence of sulfonyl groups typically suggests potential reactivity towards nucleophilic substitution reactions due to the electrophilic nature of the sulfur atom. The methanol group in the first compound and the diphenylmethanol moiety in the second may also participate in further chemical transformations, such as oxidation or substitution reactions. By analogy, "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" would likely undergo similar types of chemical reactions, with the specific reactivity depending on the substituents present on the aromatic ring and the ketone functionality.
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point are not detailed in the abstracts. However, the chemical properties can be inferred from the molecular structure. The presence of hydrogen bonds, both intermolecular and intramolecular, as mentioned in the first paper , suggests that "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" may also exhibit hydrogen bonding, which could affect its solubility and melting point. The crystalline nature of the compounds implies that the target compound may also crystallize well, which is important for purification and characterization. The spectroscopic techniques used for characterization, likely including NMR and IR spectroscopy, would be applicable to the analysis of "1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone" to determine its purity and confirm its structure.
properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-4-3-5-13(10-12)11-15(17)16-8-6-14(7-9-16)20(2,18)19/h3-5,10,14H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHZHFIJKZYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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